molecular formula C17H9F5N2O2 B2851553 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955730-99-1

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No.: B2851553
CAS No.: 955730-99-1
M. Wt: 368.263
InChI Key: DJAHNIRJNQZRKN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a recognized and potent ATP-competitive inhibitor of the oncogenic B-Raf V600E mutant kinase, which is a key driver in several cancers, most notably melanoma Source . This compound demonstrates high selectivity for B-Raf V600E over wild-type B-Raf, which is a critical characteristic for investigating pathway-specific signaling and reducing off-target effects in cellular models Source . Its primary research value lies in its application as a precise chemical tool to dissect the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently dysregulated in human malignancies. By selectively inhibiting this mutated kinase, researchers can study the downstream consequences on cell proliferation, differentiation, and survival, providing crucial insights into oncogenesis and potential therapeutic strategies Source . The compound is therefore essential for in vitro and cell-based studies aimed at validating B-Raf as a drug target, understanding mechanisms of resistance to targeted therapies, and screening for synergistic drug combinations in a controlled research environment.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F5N2O2/c18-10-3-1-9(2-4-10)14-8-23-16(26-14)15(25)24-11-5-6-13(19)12(7-11)17(20,21)22/h1-8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAHNIRJNQZRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cellular targets, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple fluorine substituents on aromatic rings, which significantly influence its biological properties. The synthesis typically involves multi-step organic reactions, beginning with the preparation of fluorinated intermediates followed by the formation of the oxazole ring. Key synthetic steps include:

  • Fluorination : Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide.
  • Formation of Oxazole : Cyclization reactions involving appropriate precursors under controlled conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing fluorine atoms enhances its binding affinity to these targets, thereby modulating various biological pathways.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in inflammatory pathways.
  • Cytotoxic Activity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table showcasing its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)3.2Cell cycle arrest at G0-G1 phase
A549 (Lung Cancer)6.1Inhibition of COX-2 and LOX pathways

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that the compound significantly increased the expression levels of p53 and activated caspase-3, leading to apoptosis in a dose-dependent manner.

Case Study 2: Inhibition of COX Enzymes

In another investigation, the compound was tested for its ability to inhibit COX enzymes. Results indicated that it exhibited moderate inhibition with IC50 values around 10 µM for COX-2, suggesting potential anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogs with Oxazole/Isoxazole Cores

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
  • Structure : Isoxazole ring with a 4-(trifluoromethyl)phenyl carboxamide and a 3-carboxy-5-methyl substituent.
  • Key Differences: The isoxazole core (vs. oxazole) and carboxylic acid group introduce higher polarity, impacting solubility and prodrug activation. This compound is metabolized to yield the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, demonstrating its role as a prodrug with delayed release kinetics .
  • Pharmacokinetics : Oral administration in rats showed intact absorption followed by gradual conversion to the active metabolite, contrasting with the direct activity of the target compound.
N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide
  • Structure : Oxazole core with a 3-(trifluoromethyl)phenyl group and a pyrrolidinyl-carboxamide substituent.
  • This derivative acts as a USP30 inhibitor for mitochondrial dysfunction, highlighting the impact of substitution on target selectivity .
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • Structure : Dihydro-oxazole ring with a 4-methoxyphenyl group and a chloro-trifluoromethylphenyl carboxamide.
  • The 4-methoxy group enhances electron density, which may influence receptor binding compared to the target compound’s fluorinated phenyl groups .

Substituent Effects on Activity

Fluorination Patterns
  • The target compound’s 4-fluorophenyl and 4-fluoro-3-(trifluoromethyl)phenyl groups contribute to lipophilicity and resistance to oxidative metabolism. In contrast, N-(2-fluorophenyl)-1,2,3-triazole-4-carboxamide derivatives (e.g., ) exhibit reduced metabolic stability due to the electron-withdrawing triazole ring .
  • 3,5-Bis(trifluoromethyl)phenyl substituents in Aprepitant () demonstrate enhanced binding to neurokinin-1 receptors, suggesting that trifluoromethyl positioning critically modulates affinity .
Heterocyclic Modifications
  • Replacement of oxazole with furo[2,3-b]pyridine () introduces a larger π-system, increasing steric bulk and altering binding kinetics. The furopyridine derivative’s 2,2,2-trifluoroethylamino group further enhances hydrophobicity .

Pharmacological and Pharmacokinetic Profiles

Compound Core Structure Key Substituents Biological Activity Molecular Weight (g/mol)
Target Compound Oxazole 4-Fluorophenyl, 4-fluoro-3-(trifluoromethylphenyl) Undisclosed (potential kinase inhibitor) 368.26
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide Isoxazole 3-Carboxy-5-methyl, 4-(trifluoromethylphenyl) Prodrug for antiarthritic agent 342.27 (ester form)
N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide Oxazole 3-(Trifluoromethyl)phenyl, cyano-pyrrolidinyl USP30 inhibitor ~380 (estimated)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide Dihydro-oxazole 4-Methoxyphenyl, chloro-trifluoromethylphenyl Undisclosed 413.78

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Oxazole ring formation : Cyclocondensation of precursors like α-haloketones with carboxamides under reflux conditions (e.g., ethanol, 80°C) .
  • Fluorophenyl group coupling : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
  • Final carboxamide linkage : Activated ester intermediates (e.g., NHS esters) react with amines in DMF at room temperature .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and fluorine integration (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 423.09) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between oxazole and fluorophenyl groups .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP determination : HPLC retention times or shake-flask methods indicate high lipophilicity (LogP ~3.5) due to trifluoromethyl groups .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition >200°C. Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action as a USP30 inhibitor?

  • Methodological Answer :

  • Enzyme assays : Measure IC50_{50} using recombinant USP30 and ubiquitin-AMC substrates. Include controls with known inhibitors (e.g., WP1130) .
  • Cellular models : Transfect HEK293 cells with mitochondrial dysfunction reporters (e.g., Parkin-GFP) and quantify mitophagy via flow cytometry after treatment .
  • Structural docking : Use Schrödinger Suite to model interactions between the oxazole ring and USP30’s catalytic cysteine (Cys77) .

Q. How to address contradictions in reported bioactivity across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Validate buffer conditions (pH 7.4, 1 mM DTT) and enzyme lot consistency.
  • Orthogonal validation : Compare enzymatic inhibition with cellular activity (e.g., Western blot for ubiquitin accumulation) .
  • Meta-analysis : Pool data from ≥3 independent labs using fixed-effect models to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups at the carboxamide moiety to enhance oral bioavailability, as seen in antiarthritic prodrug analogs .
  • Microsomal stability testing : Incubate with rat liver microsomes; optimize half-life (>2 hrs) via methyl or PEG substitutions .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <90% binding to ensure tissue penetration .

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